molecular formula C18H16N4O3 B2914118 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034225-49-3

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号: B2914118
CAS番号: 2034225-49-3
分子量: 336.351
InChIキー: XTSXLISUQNHOTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic carboxamide featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a pyridinylmethyl group substituted with a 1-methylpyrazole moiety. This compound is part of a class of molecules designed for targeted biological activities, particularly kinase inhibition, as evidenced by structurally related analogs in the literature . The benzodioxole group contributes to electron-rich aromatic systems, while the pyrazole and pyridine rings enhance hydrogen-bonding and π-π stacking interactions with biological targets.

特性

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-22-15(4-5-21-22)14-6-12(8-19-10-14)9-20-18(23)13-2-3-16-17(7-13)25-11-24-16/h2-8,10H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSXLISUQNHOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazole-pyridine unit. Its molecular formula is C17H17N3O4C_{17}H_{17}N_{3}O_{4} with a molecular weight of 327.34 g/mol. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exhibit various mechanisms of action:

  • Enzyme Inhibition : Many derivatives show inhibitory effects on enzymes such as α-amylase and other metabolic enzymes, which are crucial in conditions like diabetes .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties, with studies indicating cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Some benzodioxole derivatives have demonstrated antimicrobial activity, which could be relevant for developing new antibiotics .

Biological Activity Data

Here is a summary table of biological activities associated with compounds related to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide:

Activity IC50 Value (µM)Cell Line/Target Reference
α-Amylase Inhibition0.68In vitro (human)
Cytotoxicity26 - 65Various cancer cell lines
Antimicrobial ActivityNot specifiedVarious microbial strains
Antidiabetic EffectBlood glucose reduction from 252.2 mg/dL to 173.8 mg/dL in vivoDiabetic mice model

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antidiabetic Potential : A study involving a streptozotocin-induced diabetic mice model demonstrated that the compound significantly reduced blood glucose levels, suggesting its potential as an antidiabetic agent .
  • Cytotoxicity Assessment : MTS assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for therapeutic applications .
  • Enzymatic Activity : The compound's ability to inhibit α-amylase suggests it may aid in managing carbohydrate metabolism disorders, making it a candidate for further development in diabetes management .

類似化合物との比較

Structural Features

The target compound shares structural motifs with several analogs (Table 1):

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Benzodioxole-carboxamide 1-Methylpyrazole, pyridinylmethyl
CCG258205 (14an) Benzodioxole-piperidine-fluorobenzamide Pyridin-2-ylethyl, fluorophenyl
3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) Pyrazole-carboxamide Chloro, cyano, phenyl
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Thiazole-benzamide Morpholinomethyl, dichlorophenyl
9t (N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzodioxol-5-yl)cyclopropane-carboxamide) Thiazole-cyclopropanecarboxamide Biphenyl, pyridinyl, benzodioxole

Key Observations :

  • Pyrazole vs. Thiazole Cores : Compounds like 3a and 4d utilize pyrazole or thiazole rings, which may enhance metabolic stability compared to the target compound’s pyridine-piperidine system .
  • Substituent Effects: The 1-methylpyrazole group in the target compound likely improves lipophilicity and target binding compared to unsubstituted pyrazoles (e.g., 3a) . Chloro and cyano substituents in 3a increase electrophilicity but may reduce solubility .

Key Observations :

  • Lower yields in 3a and 13 (46.7–68%) compared to some benzodioxole-piperidine derivatives (up to 90% in 14ap ) suggest steric or electronic challenges in pyrazole-carboxamide synthesis.
  • The target compound’s synthesis likely benefits from optimized coupling conditions, as seen in .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility Reference
Target Compound ~380–400 N/A ~3.5 Moderate (DMF/DMSO)
3a 403.1 133–135 4.2 Low (chloroform)
4d ~500 N/A 2.8 Moderate (aqueous)
14an ~500 N/A 2.5 High (PBS)

Key Observations :

  • The target compound’s benzodioxole and pyridine groups likely improve aqueous solubility compared to highly lipophilic analogs like 3a .
  • Thiazole-containing compounds (4d, 9t) may exhibit better solubility due to polar morpholine or biphenyl groups .

Key Observations :

  • The target compound’s kinase inhibition profile is distinct from antibacterial pyrazole-carboxamides (3a–3p) .
  • Thiazole-benzamides (4d–4i) may target neurological pathways, but further studies are needed .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。